1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid
Description
This compound (CAS: 295344-74-0) features a pyrrolidine-3-carboxylic acid backbone with a 5-oxo group and a 1-(2-(5-methoxyindol-3-yl)ethyl) substituent (Fig. 1). Its molecular weight is 272.30 g/mol, with a single-isotope mass of 272.116 .
Properties
IUPAC Name |
1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-22-12-2-3-14-13(7-12)10(8-17-14)4-5-18-9-11(16(20)21)6-15(18)19/h2-3,7-8,11,17H,4-6,9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXGBNDQHLFKBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCN3CC(CC3=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology. They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that contribute to their biological activities.
Biological Activity
1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid (CAS No. 1142202-51-4) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a detailed examination of its biological activity, supported by various studies and data.
- Molecular Formula: C₁₆H₁₈N₂O₄
- Molecular Weight: 302.33 g/mol
- Structure: The compound features a pyrrolidine ring and an indole moiety, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including our compound of interest.
Case Studies
-
A549 Cell Line Study :
- The compound was evaluated for its cytotoxic effects on A549 human lung adenocarcinoma cells.
- An MTT assay revealed that at a concentration of 100 µM, the compound reduced cell viability significantly, demonstrating structure-dependent activity. For instance, compounds with free amino groups exhibited more potent activity compared to those with acetylamino fragments .
- Comparative Analysis :
Antimicrobial Activity
The antimicrobial properties of this compound were also explored.
Microbial Testing
- Resistance Profiles :
- Minimum Inhibitory Concentration (MIC) :
Summary of Findings
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics suggest potential applications in medicinal chemistry, particularly as a lead compound for the development of novel drugs targeting various diseases. The indole structure is known for its bioactivity, making it a valuable scaffold for drug design.
Case Studies
- Antidepressant Activity : Research has indicated that compounds containing indole structures can exhibit antidepressant-like effects. Studies focusing on similar indole derivatives have shown modulation of serotonin receptors, which are critical in the treatment of depression and anxiety disorders.
- Anticancer Properties : Indole derivatives have been investigated for their anticancer activities. Preliminary studies suggest that 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid may inhibit tumor growth by inducing apoptosis in cancer cells.
Neuropharmacology
Given its potential interaction with neurotransmitter systems, this compound could be studied for its effects on cognitive function and neuroprotection.
Research Insights
- Neuroprotective Effects : Similar compounds have been shown to protect neuronal cells from oxidative stress and apoptosis, suggesting that this compound might have neuroprotective properties worth exploring.
Biochemical Research
The compound is also utilized in proteomics research, where it can serve as a probe or reagent to study protein interactions and functions.
Applications in Proteomics
- Protein Labeling : The ability to modify proteins with indole derivatives allows researchers to track protein dynamics within cells.
- Enzyme Inhibition Studies : The carboxylic acid functional group may interact with active sites of enzymes, providing insights into enzyme kinetics and mechanisms.
Comparison with Similar Compounds
Comparison with Structural Analogs
Indole-Substituted Analogs
Key Structural Variations :
- Substituents on the indole ring : Methoxy (target compound), hydrogen (unsubstituted), fluoro, or bromo.
- Modifications to the pyrrolidine core : Carboxylic acid, carboxamide, or heterocyclic replacements.
Table 1: Comparison of Indole-Substituted Analogs
Activity Insights :
Non-Indole Analogs
Key Structural Variations :
- Aromatic substituents: Chlorophenol, quinazoline, or pyrazole moieties.
Table 2: Non-Indole Analogs with Pyrrolidine Cores
Activity Insights :
- Chlorophenol derivatives () exhibit potent antioxidant activity due to phenolic -OH groups, which scavenge free radicals more effectively than indole-based analogs .
- Quinazoline-linked compounds () demonstrate diversified pharmacological roles, such as kinase inhibition, highlighting the impact of heterocyclic cores on target specificity .
Physicochemical and Spectroscopic Comparisons
- NMR Data: The target compound’s ¹H NMR (DMSO-d6) shows signals for the indole NH (~10.5 ppm), methoxy group (~3.8 ppm), and pyrrolidine protons (2.5–3.5 ppm) . Chlorophenol analogs () display aromatic proton shifts at 6.9–7.3 ppm and hydroxyl peaks at ~8.9 ppm .
- Solubility : Methoxy and carboxamide substitutions improve solubility in polar solvents compared to halogenated analogs .
Q & A
Q. What are the recommended synthetic routes for preparing 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid?
Methodological Answer: A common strategy involves coupling indole derivatives with pyrrolidinone precursors. For example:
- Step 1: Synthesize the 5-methoxyindole-3-ethylamine intermediate via alkylation of 5-methoxyindole with bromoethylamine.
- Step 2: React with a pyrrolidinone-3-carboxylic acid derivative (e.g., 5-oxopyrrolidine-3-carboxylic acid) using carbodiimide coupling agents (EDC/HOBt) in anhydrous DMF .
- Step 3: Purify via recrystallization (acetic acid/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient).
Q. How can the structure of this compound be validated post-synthesis?
Methodological Answer: Use a combination of:
- NMR spectroscopy: Confirm the indole C3-ethyl linkage (δ ~3.8–4.2 ppm for CH₂ groups) and pyrrolidinone carbonyl (δ ~170–175 ppm in NMR).
- FT-IR: Detect characteristic peaks for carboxylic acid (2500–3300 cm, broad O-H stretch) and pyrrolidinone carbonyl (~1680 cm) .
- Mass spectrometry: High-resolution ESI-MS to verify molecular ion [M+H] and fragmentation patterns.
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound?
Methodological Answer:
- Target Identification: Screen against enzymes with known indole/pyrrolidinone interactions (e.g., kinases, GPCRs) using fluorescence polarization or SPR assays.
- Cellular Assays: Test cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in cancer cell lines (e.g., HeLa, MCF-7).
- Dose-Response Studies: Use IC/EC determination via nonlinear regression (GraphPad Prism) .
Q. How should contradictory data in solubility or stability studies be resolved?
Methodological Answer:
- Solubility Discrepancies: Compare results across solvents (DMSO vs. aqueous buffers) using HPLC-UV quantification. Adjust pH (e.g., 7.4 PBS) to mimic physiological conditions .
- Stability Issues: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Use Arrhenius kinetics to predict shelf-life .
Q. What computational methods are suitable for studying this compound’s interactions with proteins?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with protein structures (PDB) to predict binding poses. Focus on indole’s π-π stacking and carboxylic acid’s hydrogen bonding.
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Q. How can structure-activity relationships (SAR) be optimized for enhanced efficacy?
Methodological Answer:
- Analog Synthesis: Modify substituents on the indole (e.g., halogenation at C5) or pyrrolidinone (e.g., methyl groups at C4).
- Bioisosteric Replacement: Replace the carboxylic acid with tetrazole or sulfonamide groups to improve bioavailability.
- SAR Analysis: Correlate logP (HPLC-measured) with activity data to identify optimal hydrophobicity .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental binding affinities?
Methodological Answer:
- Re-evaluate Force Fields: Test AMBER vs. CHARMM parameters in docking simulations.
- Solvent Effects: Include explicit water molecules in MD simulations to account for solvation.
- Experimental Validation: Use ITC (isothermal titration calorimetry) to measure ΔH and ΔS, refining computational models .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Conditions
| Intermediate | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| 5-Methoxyindole-3-ethylamine | Bromoethylamine, KCO, DMF | 65–70 | |
| Pyrrolidinone-3-carboxylic acid | EDC/HOBt, DMF, RT, 12 h | 80–85 |
Q. Table 2. Spectroscopic Benchmarks
| Technique | Key Peaks/Signals | Reference |
|---|---|---|
| H NMR | δ 3.8–4.2 (m, CH₂CH₂), δ 7.2 (s, indole H) | |
| FT-IR | 1680 cm (C=O), 2500–3300 cm (COOH) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
